molecular formula C6H12Si B076904 Trimethyl(propargyl)silane CAS No. 13361-64-3

Trimethyl(propargyl)silane

Cat. No. B076904
CAS RN: 13361-64-3
M. Wt: 112.24 g/mol
InChI Key: ULYLMHUHFUQKOE-UHFFFAOYSA-N
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Description

Trimethyl(propargyl)silane is a compound that is part of a broader class of organosilicon compounds, which are characterized by the presence of carbon-silicon (C-Si) bonds. These compounds are of significant interest in organic synthesis due to their versatility and the unique properties imparted by the silicon atom.

Synthesis Analysis

The synthesis of related compounds, such as β-alkynyl ketones, can be achieved through a one-pot process involving the conversion of ketones to enol silanes, followed by the addition to propargyl cations. This process is facilitated by the use of trimethylsilyl trifluoromethanesulfonate (TMSOTf) and a trialkylamine base, as demonstrated in the formation-alkylation of ketones with propargyl carboxylates . Additionally, 1,3-bis(trimethylsilyl)-1-alkynes, which are structurally related to this compound, can be synthesized from trimethylsilyl propargylsilanes through metallation with n-butyllithium and subsequent reaction with trimethylsilylchloride .

Molecular Structure Analysis

The molecular structure of this compound and its derivatives is crucial for their reactivity and applications. For instance, the crystal structure of a related compound, trimethyl({tris[(phenylsulfanyl)methyl]silyl}methoxy)silane, has been analyzed, revealing structure-defining interactions that are important for its potential use in transition-metal coordination chemistry .

Chemical Reactions Analysis

This compound derivatives participate in various chemical reactions. For example, the UV laser-induced gas-phase polymerization of trimethyl(2-propynyloxy)silane leads to the formation of polytrimethylsiloxy-substituted, partly unsaturated polyhydrocarbons, showcasing a unique synthesis method for polytrialkylsiloxy-substituted macromolecules . Furthermore, (3-Hydroxy-1-propenyl)tris(trimethylsilyl)silanes undergo a rapid rearrangement in the presence of acid to afford bis(trimethylsilyl)silanols, which can be further converted into methoxysilanes or fluorosilanes depending on the treatment .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by the presence of the trimethylsilyl groups. These groups can serve as protecting groups for silicon, as seen in the synthesis of triorganyl(2,4,6-trimethoxyphenyl)silanes, which exhibit selectivity in cleavage reactions and silylation potential under mild acidic conditions . The stability and ease of handling of these compounds, along with the generation of relatively inert byproducts, make them valuable in synthetic chemistry.

Scientific Research Applications

UV Laser-Induced Polymerization

Trimethyl(propargyl)silane undergoes polymerization under UV laser photolysis. This process results in the chemical vapor deposition of polytrimethylsiloxy-substituted, partly unsaturated polyhydrocarbons, presenting a unique method for synthesizing polytrialkylsiloxy-substituted macromolecules (Pola & Morita, 1997).

Synthesis of Propargylic Geminal Bis(silanes)

This compound derivatives have been used in Si-H insertion reactions, leading to the creation of original propargylic geminal-bis(silanes). This is achieved through a two-step sequential process involving α-Alkynyl-α'-trimethylsilylhydrazones as novel Rh(II)-carbenoids precursors (Courant et al., 2016).

Chemical Vapour Deposition for Organosilicon Polymers

This compound is used in laser irradiation processes to deposit thin films of solid organosilicon polymers. This method represents a unique approach to photopolymerization without the need for photoinitiators (Pola et al., 2001).

Synthesis of β-Trifluoromethylstyrenes

(E)-trimethyl-(3,3,3-trifluoroprop-1-enyl)silane, a derivative of this compound, has been synthesized and used in Hiyama cross-coupling reactions. This method efficiently produces β-trifluoromethylstyrene derivatives (Omote et al., 2012).

Silicon-Carbon Bonding Studies

Studies on trimethyl(phenylethynyl)silane provide insights into the silicon-carbon bonding interactions, particularly the π bonding or equivalent interaction between bonded carbon and silicon atoms (Levy et al., 1972).

Use in Radical-Based Reactions

Tris(trimethylsilyl)silane, a related compound, has been extensively used in radical-based reactions in organic chemistry. Its applications include radical reductions, hydrosilylation, and consecutive radical reactions, highlighting its role in polymerization and synthesis of complex molecules and materials (Chatgilialoglu & Lalevée, 2012).

Surface Modification of Silica

Trimethyl(trihalomethyl)silanes have been used for modifying silica surfaces to create tunable hydrophilic, hydrophobic, and super-hydrophobic properties. This modification is achieved through controlled grafting of alkoxysilanes onto silanol containing surfaces (García et al., 2007).

Gaseous Product Formation and Silicon-Containing Coatings

In the gas-phase thermal decomposition of trimethyl(methoxy)silane, a variety of gaseous products and solid deposits incorporating silicon are produced. This technique offers an efficient method for the chemical vapor phase deposition of silicon-containing coatings (Pola et al., 1990).

Safety and Hazards

Trimethyl(propargyl)silane is classified as a flammable liquid (Category 2), and it can cause skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is advised to avoid contact with skin and eyes, avoid inhalation of vapour or mist, use explosion-proof equipment, keep away from sources of ignition, and take measures to prevent the build-up of electrostatic charge .

Future Directions

Trimethyl(propargyl)silane is suitable for use in the synthesis of diverse end-functionalized compounds via a “click” reaction . It may be used in the synthesis of γ-allenyl-GABA (γ-aminobutyric acid), via a Lewis acid-mediated reaction with ω-ethoxy lactams . This suggests potential future directions in the synthesis of complex structures using this compound as a starting material.

Mechanism of Action

Target of Action

Propargyltrimethylsilane, also known as Trimethyl(propargyl)silane or trimethyl(prop-2-ynyl)silane, is primarily used as a synthetic equivalent of gaseous allenes and hard-to-access monosubstituted allenes . It is used in various chemical reactions, particularly in the synthesis of complex organic compounds .

Mode of Action

Propargyltrimethylsilane interacts with its targets through a process known as rhodium-catalyzed [5 + 2] cycloadditions . In this process, propargyltrimethylsilanes and vinylcyclopropanes undergo a reaction that results in the formation of formal allene cycloadducts . This reaction is facilitated by the presence of a rhodium catalyst .

Biochemical Pathways

The primary biochemical pathway affected by propargyltrimethylsilane is the [5 + 2] cycloaddition pathway . This pathway is crucial in the synthesis of various seven-membered ring-containing natural products . The compound’s interaction with this pathway allows for the efficient production of these products .

Pharmacokinetics

Its physical properties, such as its boiling point of 91-93°c and density of 0.753 g/mL at 25°C , may influence its behavior in a biological system.

Result of Action

The primary result of propargyltrimethylsilane’s action is the formation of formal allene cycloadducts . These cycloadducts are crucial in the synthesis of various complex organic compounds .

Action Environment

The action of propargyltrimethylsilane can be influenced by various environmental factors. For instance, the compound contains 500 ppm BHT as a stabilizer , which can affect its stability. Additionally, it is recommended to be stored at a temperature of -20°C , suggesting that temperature can significantly impact its stability and efficacy.

properties

IUPAC Name

trimethyl(prop-2-ynyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H12Si/c1-5-6-7(2,3)4/h1H,6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULYLMHUHFUQKOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6065426
Record name Silane, trimethyl-2-propynyl-
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Molecular Weight

112.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13361-64-3
Record name Trimethyl-2-propyn-1-ylsilane
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Record name Silane, trimethyl-2-propynyl-
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Record name Silane, trimethyl-2-propyn-1-yl-
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Record name Silane, trimethyl-2-propynyl-
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Record name Trimethyl-2-propynylsilane
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Record name SILANE, TRIMETHYL-2-PROPYNYL-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of Propargyltrimethylsilane?

A1: Propargyltrimethylsilane has the molecular formula C6H12Si and a molecular weight of 112.27 g/mol. []

Q2: What are the characteristic spectroscopic features of Propargyltrimethylsilane?

A2: Key spectroscopic data includes:

  • IR (cm−1, neat): 3320 s, 2120 m (C≡CH); 1250 s, 845 s, 755 w (Si-C). []
  • 1H NMR (CCl4, δ ppm):
    • 1.66 (t, J 2.5 Hz, 1H, ≡CH). []

Q3: Is Propargyltrimethylsilane stable under standard storage conditions?

A3: Propargyltrimethylsilane is typically stored refrigerated to maintain its stability. []

Q4: How does Propargyltrimethylsilane serve as an allene equivalent in organic synthesis?

A4: While conventional allenes are often challenging to employ in intermolecular cycloadditions, Propargyltrimethylsilane acts as a safe and readily available synthetic equivalent. Upon protodesilylation, it generates the desired allene cycloadducts. This strategy enables the formal addition to the sterically hindered allene double bond, offering a valuable tool for constructing complex molecules. []

Q5: Can you elaborate on the use of Propargyltrimethylsilane in synthesizing heterocycles?

A5: Propargyltrimethylsilane is a valuable precursor for various heterocycles possessing a vinylidene group. Organosilicon synthetic routes utilizing functionalized Propargyltrimethylsilanes enable the synthesis of vinylidene-3 oxolanes, oxanes, oxepanes, oxocanes, vinylidene-5 dioxane-1,3, and heterocycles with two heteroatoms (O, S, N). []

Q6: How is Propargyltrimethylsilane utilized in the synthesis of pyrrolidine derivatives?

A6: A platinum/Brønsted acid relay catalytic cascade reaction leverages Propargyltrimethylsilane for pyrrolidine synthesis. The reaction couples N-Boc-protected alkynamine derivatives with alkenes or alkynes. Notably, employing Propargyltrimethylsilane alongside water leads to bicyclic compounds lacking the trimethylsilane group and exhibiting an exocyclic carbon-carbon double bond. []

Q7: Describe the role of Propargyltrimethylsilane in synthesizing (E)-silylated conjugated enynes.

A7: Reacting 1,1-bis(trimethylsilyl)-2-propyne (derived from Propargyltrimethylsilane) with electrophiles like aldehydes or acetals in the presence of a Lewis acid yields (E)-silylated conjugated enynes. This method highlights the versatility of Propargyltrimethylsilane in constructing valuable building blocks for organic synthesis. []

Q8: Explain the synthesis of polyethers with allenyl side chains using Propargyltrimethylsilane.

A8: Polyethers featuring allenyl side chains are accessible through a three-component polycondensation. This acid-catalyzed reaction involves dialdehydes, alkylene bis(trimethylsilyl) ethers, and Propargyltrimethylsilane. Notably, Propargyltrimethylsilane effectively serves as an allenyl reagent in this transformation. The polymerization proceeds smoothly in the presence of triphenylmethyl perchlorate, resulting in the desired polyethers with allenyl side chains. []

Q9: How does Propargyltrimethylsilane participate in reactions with 4-oxoazetidine-2-carbaldehydes?

A9: Propargyltrimethylsilane exhibits diverse reactivity with 4-oxoazetidine-2-carbaldehydes. Employing propargyl bromide and metal promoters enables carbonyl allenylation and propargylation, showcasing regio- and stereoselectivity. Furthermore, a tin(IV) chloride-mediated reaction provides a one-pot synthesis of functionalized allylsilanes. These reactions offer access to novel fused or bridged tricyclic beta-lactams through subsequent transformations like the allenic Pauson-Khand reaction or palladium-catalyzed reactions. []

Q10: How does Propargyltrimethylsilane interact with Zirconium Alkoxide Complexes?

A10: When added to [Cp'2Zr(OtBu)][B(C6F5)4] (Cp' = C5H4Me) at low temperatures, Propargyltrimethylsilane forms equilibrium mixtures of Cp'2Zr(OtBu)(RC≡CR')+, the starting zirconium complex, and free alkyne. Notably, Propargyltrimethylsilane coordinates strongly due to β-Si stabilization of the positive charge on the internal carbon of the coordinated alkyne. []

Q11: What is the significance of Propargyltrimethylsilane in forming Nonchelated d0 Zirconocene-Aryl-Alkene and Alkyne Adducts?

A11: Propargyltrimethylsilane's beta-SiMe3 substituent and the weak nucleophilicity of the -C6F5 ligand contribute to stabilizing nonchelated d0 zirconocene-aryl-alkene and alkyne adducts. The addition of Propargyltrimethylsilane to [(C5H4R)2Zr(C6F5)][B(C6F5)4] generates an equilibrium mixture containing the alkyne adduct, the starting zirconium complex, and free Propargyltrimethylsilane. NMR analysis suggests unsymmetrical substrate coordination and polarization of the alkyne triple bond. []

Q12: Describe the reaction of Propargyltrimethylsilane magnesium bromide with aldimines.

A12: Reacting Propargyltrimethylsilane magnesium bromide with aldimines can lead to a mixture of three acetylenic amines, with two isomers being the major products. This reaction holds synthetic potential, specifically for synthesizing the major acetylenic amine product. []

Q13: What are some other notable reactions of Propargyltrimethylsilane?

A13: Propargyltrimethylsilane undergoes various transformations including:

  • Regioselective allenylation of acetals catalyzed by Lewis acids to form α-allenyl ethers and 3-silylated 3,4-dihydrofurans. []
  • Reactions with carbonyl derivatives in the presence of titanium tetrachloride to yield chloroprene derivatives. []
  • Reactions with carbonyl derivatives in the presence of tetra-n-butylammonium fluoride to provide α-allenic alcohols. []
  • Reactions with N-alkoxycarbonyliminium ions to form oxazinones or allenes depending on reaction conditions. [, ]
  • Chain elongation reactions from the propargylic carbon. [, ]

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